Desmethylcerivastatin-d7 (sodium)
Description
Desmethylcerivastatin-d7 (sodium) is a deuterium-labeled sodium salt of the desmethyl metabolite of Cerivastatin, a synthetic competitive inhibitor of HMG-CoA reductase. This compound is primarily utilized as a research tool in pharmacokinetic and metabolic studies due to its isotopic labeling, which enables precise tracking via mass spectrometry .
Key Properties (Extrapolated from Analogs):
- Molecular Formula: Likely C25H24D7FNNaO6 (assuming structural similarity to the d6 analog).
- Molecular Weight: ~490.55 g/mol (estimated based on the d6 analog’s molecular weight of 489.54 g/mol with one additional deuterium atom).
- Physical State: White solid (common among sodium salts of statins).
- Storage: Presumed stable at -20°C under inert conditions, aligning with recommendations for deuterated analogs .
- Application: Used to study metabolic pathways, enzyme interactions, and isotopic tracer effects in preclinical models.
Properties
Molecular Formula |
C25H31FNNaO5 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-5-(hydroxymethyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H32FNO5.Na/c1-14(2)24-20(10-9-18(29)11-19(30)12-22(31)32)23(16-5-7-17(26)8-6-16)21(13-28)25(27-24)15(3)4;/h5-10,14-15,18-19,28-30H,11-13H2,1-4H3,(H,31,32);/q;+1/p-1/b10-9+;/t18-,19-;/m1./s1/i3D3,4D3,15D; |
InChI Key |
DOMAMNIIAOIPRD-XHZACVBFSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=NC(=C(C(=C1CO)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C(C)C)C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desmethylcerivastatin-d7 (sodium) involves the deuteration of DesmethylcerivastatinThe specific reaction conditions and reagents used for this deuteration process are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of Desmethylcerivastatin-d7 (sodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterated compound and to meet the stringent requirements for research-grade materials .
Chemical Reactions Analysis
Types of Reactions: Desmethylcerivastatin-d7 (sodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The deuterium atoms in Desmethylcerivastatin-d7 (sodium) can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Desmethylcerivastatin-d7 (sodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and fate of drugs in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and testing of new pharmaceuticals to improve drug efficacy and safety.
Mechanism of Action
Desmethylcerivastatin-d7 (sodium) exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme is responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate, a precursor of sterols such as cholesterol. By inhibiting this enzyme, Desmethylcerivastatin-d7 (sodium) reduces cholesterol levels in hepatic cells, upregulates low-density lipoprotein receptors, and increases hepatic uptake of low-density lipoprotein cholesterol from the circulation .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Desmethylcerivastatin-d7 (Sodium) and Related Compounds
Key Differences and Research Implications
Deuterium Labeling: The d7 variant contains seven deuterium atoms, enhancing isotopic detection sensitivity compared to the d6 analog . This facilitates precise metabolite tracking in mass spectrometry, reducing background noise in analytical assays.
Functional Groups :
- Desmethylcerivastatin-d7 lacks a methyl group present in the parent drug, altering its polarity and binding affinity to HMG-CoA reductase. In contrast, the d6 analog retains a hydroxymethyl group, which may influence its solubility and enzyme interaction .
Regulatory Considerations: Per EMA and CHMP guidelines (), deuterated analogs must demonstrate analytical and functional similarity to non-deuterated counterparts. Critical parameters include isotopic purity, metabolic stability, and absence of unintended pharmacological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
